3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)5-6-2-1-3-7(4-6)8(13)14/h6-7H,1-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDHTBAGCKXPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid typically involves the introduction of the trifluoroethyl group to a cyclohexane derivative. One common method is the reaction of cyclohexane-1-carboxylic acid with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoroethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the development of materials with enhanced chemical resistance and stability, such as coatings and polymers.
Mechanism of Action
The mechanism by which 3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid exerts its effects is largely dependent on its interactions with molecular targets. The trifluoroethyl group can influence the compound’s electronic properties, enhancing its binding affinity to specific enzymes or receptors. This can lead to the modulation of biological pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent | logP (Predicted) | Notable Properties |
|---|---|---|---|---|---|---|
| 3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid | Not Provided | C₉H₁₃F₃O₂ | 210.19 | 3-CH₂CF₃, 1-COOH | ~2.1 | High lipophilicity, metabolic stability |
| 3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid | 1342436-18-3 | C₉H₁₂F₃NO₃ | 239.19 | 3-NHCOCF₃, 1-COOH | ~1.3 | Enhanced solubility, H-bond donor |
| 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid | 95233-30-0 | C₈H₁₁F₃O₂ | 196.17 | 4-CF₃, 1-COOH | ~1.8 | Higher acidity, lower steric bulk |
| 4-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid | 2352848-63-4 | C₉H₁₃F₃O₂ | 210.19 | 4-CH₂CF₃, 1-COOH | ~2.0 | Diastereomer mixture, lower symmetry |
Research Implications
- Pharmaceutical Applications : The trifluoroethyl group in the target compound improves blood-brain barrier penetration compared to hydroxyl or acetamido analogs, making it suitable for CNS-targeted drugs .
- Agrochemical Use : Increased lipophilicity enhances soil adsorption, favoring pesticidal activity over hydrophilic derivatives like hydroxycyclohexanes .
- Synthetic Challenges : The trifluoroethyl group’s bulk complicates stereoselective synthesis compared to smaller substituents (e.g., -CF₃), requiring optimized catalysts .
Biological Activity
3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group significantly influences the compound's chemical properties, enhancing lipophilicity and altering interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 210.19 g/mol. The compound features a cyclohexane ring substituted with a carboxylic acid group and a trifluoroethyl group. This configuration contributes to its distinct reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The trifluoroethyl group enhances the compound's electronic properties, which can increase binding affinity to specific enzymes or receptors. This modulation of biological pathways makes it a valuable candidate in drug discovery and development.
Biological Activity
Research indicates that derivatives of this compound exhibit various biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
- Receptor Binding : Its derivatives show promising receptor binding capabilities, suggesting potential applications in pharmacology.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme Interaction Studies : Research has shown that the presence of the trifluoroethyl group can enhance the lipophilicity of the compound, improving its absorption and distribution within biological systems. This property is crucial for developing therapeutics that require efficient bioavailability .
- Fluorinated Compounds in Drug Development : A review highlighted that fluorinated compounds like this compound are increasingly used in drug design due to their unique pharmacokinetic properties. These compounds often exhibit improved metabolic stability and reduced toxicity profiles compared to their non-fluorinated counterparts .
- Comparative Studies : In comparative studies with similar compounds, this compound demonstrated superior interaction profiles with certain biological targets, indicating its potential as a lead compound for further development .
Applications
The applications of this compound span various fields:
- Medicinal Chemistry : Its derivatives are being explored as potential drug candidates targeting specific diseases.
- Agricultural Chemistry : The compound's unique properties make it a candidate for developing agrochemicals such as herbicides and insecticides that require enhanced efficacy and stability .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodology : The compound’s synthesis typically involves multi-step processes, including cyclohexane ring functionalization and trifluoroethyl group introduction. One approach uses trifluoromethylating agents (e.g., trifluoromethyl iodide) under strong bases (e.g., NaH) to stabilize intermediates . Optimization of reaction time, temperature, and stoichiometry is critical. For example, hydroxylation and carboxylation steps may require controlled oxidation (e.g., H2O2) to avoid over-oxidation .
- Data Analysis : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization improves purity.
Q. How does the electron-withdrawing trifluoroethyl group influence the compound’s chemical reactivity?
- Methodology : The trifluoroethyl group stabilizes intermediates in nucleophilic substitution or elimination reactions due to its strong electron-withdrawing effect. This can be studied via computational modeling (e.g., DFT calculations) to analyze charge distribution or experimental kinetics (e.g., measuring reaction rates under varying conditions) .
- Experimental Design : Compare reactivity with non-fluorinated analogs in identical reactions to isolate the trifluoroethyl group’s impact .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodology :
- Structural Confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm<sup>-1</sup>) .
- Purity Assessment : HPLC with UV detection or GC-MS for volatile derivatives .
- Stereochemical Analysis : X-ray crystallography for absolute configuration determination, if applicable .
Advanced Research Questions
Q. How can stereochemical outcomes in the synthesis of this compound be controlled?
- Methodology : Chiral catalysts (e.g., organocatalysts or transition-metal complexes) can induce enantioselectivity during cyclohexane ring formation. For diastereomers, fractional crystallization or chiral chromatography (e.g., HPLC with a Chiralpak column) resolves stereoisomers .
- Data Contradictions : Conflicting reports on stereoselectivity may arise from solvent polarity or temperature effects; replicate experiments under controlled conditions to verify trends .
Q. What are the potential biological targets of this compound, and how can its interactions be studied?
- Methodology :
- Target Identification : Use computational docking (e.g., AutoDock) to predict binding to enzymes (e.g., cyclooxygenase) or receptors .
- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities .
- In Vivo Studies : Administer the compound in model organisms (e.g., zebrafish) to assess bioavailability and toxicity .
Q. How do structural modifications (e.g., replacing the trifluoroethyl group) affect the compound’s physicochemical and biological properties?
- Methodology : Synthesize analogs (e.g., methyl or chloroethyl derivatives) and compare:
- Lipophilicity : LogP measurements via shake-flask method .
- Bioactivity : Dose-response assays in cell cultures (e.g., IC50 determination for enzyme inhibition) .
- Data Interpretation : Use QSAR models to correlate structural features with activity .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodology :
- Process Optimization : Replace hazardous reagents (e.g., NaH) with safer alternatives (e.g., K2CO3) .
- Continuous Flow Chemistry : Enhances reproducibility and safety for exothermic steps (e.g., trifluoromethylation) .
- Yield Improvement : Design experiments to identify rate-limiting steps (e.g., via DoE approaches) .
Tables for Key Data
Key Research Gaps and Recommendations
- Mechanistic Studies : Elucidate the role of the trifluoroethyl group in reaction pathways using kinetic isotope effects .
- Toxicity Profiling : Conduct comprehensive in vitro mutagenicity assays (e.g., Ames test) .
- Synergistic Effects : Explore co-administration with existing drugs to enhance therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
